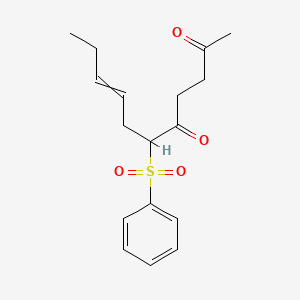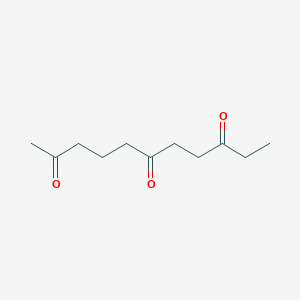
2,6,9-Undecanetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,9-Undecanetrione is an organic compound with the molecular formula C11H18O3 It is characterized by the presence of three ketone groups located at the 2nd, 6th, and 9th positions of an undecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,9-Undecanetrione typically involves the oxidation of undecane derivatives. One common method is the selective oxidation of 2,6,9-undecanetriol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction is usually carried out under controlled conditions to ensure the selective formation of the trione.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2,6,9-Undecanetrione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the trione to the corresponding triol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Carboxylic acids.
Reduction: 2,6,9-Undecanetriol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6,9-Undecanetrione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2,6,9-Undecanetrione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity and the alteration of metabolic pathways. The specific pathways and targets depend on the context of its application.
Comparación Con Compuestos Similares
2,4,6-Heptanetrione: Another trione with ketone groups at different positions.
2,5,8-Decanetrione: A similar compound with a different chain length and ketone positions.
Uniqueness: 2,6,9-Undecanetrione is unique due to its specific arrangement of ketone groups, which imparts distinct chemical reactivity and potential applications. Its longer chain length compared to other triones also influences its physical properties and solubility.
Propiedades
Número CAS |
78975-91-4 |
|---|---|
Fórmula molecular |
C11H18O3 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
undecane-2,6,9-trione |
InChI |
InChI=1S/C11H18O3/c1-3-10(13)7-8-11(14)6-4-5-9(2)12/h3-8H2,1-2H3 |
Clave InChI |
JLEDZGYMXMCQOW-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CCC(=O)CCCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14448286.png)
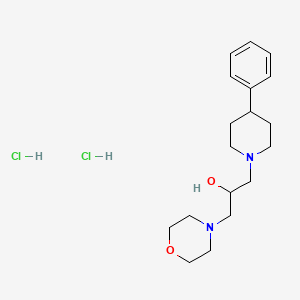
![1,1,1-Trichloro-3-[2-(ethylsulfanyl)-4-oxoazetidin-3-yl]butan-2-yl carbonate](/img/structure/B14448290.png)
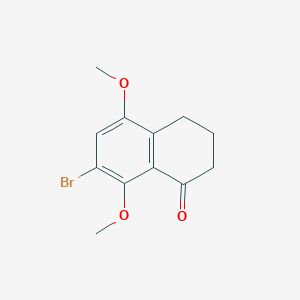
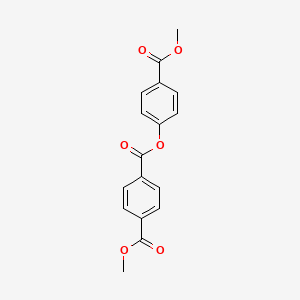
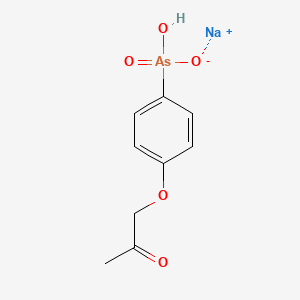
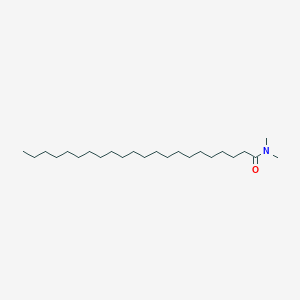
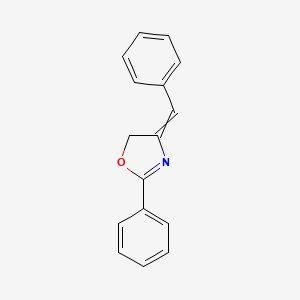
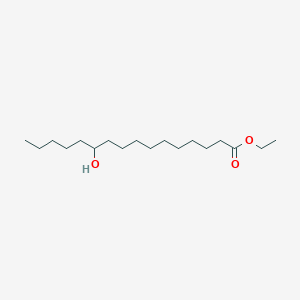
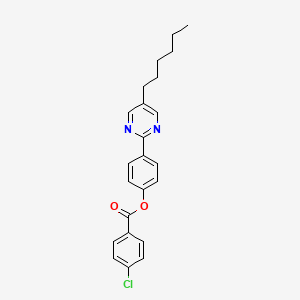

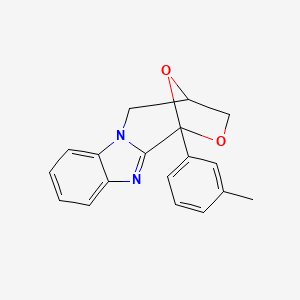
![Silane, [(1-ethoxyethenyl)oxy]triethyl-](/img/structure/B14448352.png)
